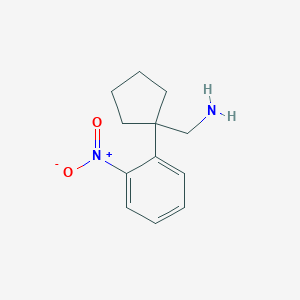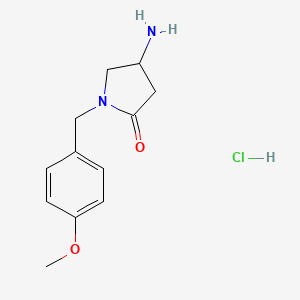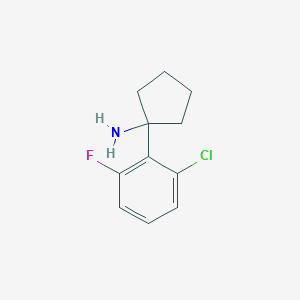![molecular formula C13H21N5 B11730288 1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11730288.png)
1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-Etil-4-metil-n-[(1-propil-1h-pirazol-4-il)metil]-1h-pirazol-3-amina es un compuesto sintético que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2.
Métodos De Preparación
La síntesis de 1-Etil-4-metil-n-[(1-propil-1h-pirazol-4-il)metil]-1h-pirazol-3-amina generalmente implica reacciones de varios pasos a partir de precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidrazinas con compuestos carbonílicos α, β-insaturados en condiciones ácidas o básicas.
Alquilación: Luego, el anillo de pirazol se alquila utilizando haluros de etilo y propilo en presencia de una base fuerte como hidruro de sodio o carbonato de potasio.
Los métodos de producción industrial pueden involucrar pasos similares, pero están optimizados para la síntesis a gran escala, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
La 1-Etil-4-metil-n-[(1-propil-1h-pirazol-4-il)metil]-1h-pirazol-3-amina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar los óxidos de pirazol correspondientes.
Reducción: Las reacciones de reducción utilizando gas hidrógeno en presencia de un catalizador de paladio pueden convertir el compuesto en su forma reducida.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: permanganato de potasio, trióxido de cromo.
Agentes reductores: gas hidrógeno, catalizador de paladio.
Nucleófilos: aminas, tioles.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados, pero generalmente incluyen derivados oxidados, reducidos o sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
La 1-Etil-4-metil-n-[(1-propil-1h-pirazol-4-il)metil]-1h-pirazol-3-amina tiene varias aplicaciones de investigación científica:
Química medicinal: Ha mostrado potencial como agente antipromastigote con actividad significativa contra los parásitos de Leishmania.
Estudios biológicos: El compuesto se utiliza en estudios de acoplamiento molecular para comprender su interacción con varios objetivos biológicos.
Aplicaciones industriales: Se puede utilizar como intermedio en la síntesis de otras moléculas complejas y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de la 1-Etil-4-metil-n-[(1-propil-1h-pirazol-4-il)metil]-1h-pirazol-3-amina implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que encaja bien en el sitio activo de la reductasa de pteridina 1 de Leishmania major (LmPTR1), caracterizada por fuertes interacciones hidrofóbicas y menor energía libre de unión . Esta interacción interrumpe la función normal de la enzima, lo que lleva a la actividad antipromastigote observada.
Comparación Con Compuestos Similares
La 1-Etil-4-metil-n-[(1-propil-1h-pirazol-4-il)metil]-1h-pirazol-3-amina se puede comparar con otros derivados de pirazol y compuestos heterocíclicos similares como los imidazoles y los benzimidazoles. Si bien los pirazoles y los imidazoles comparten características estructurales similares, los pirazoles a menudo exhiben diferentes actividades biológicas debido a la presencia de dos átomos de nitrógeno adyacentes en el anillo .
Compuestos similares
Propiedades
Fórmula molecular |
C13H21N5 |
|---|---|
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
1-ethyl-4-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-4-6-18-10-12(8-15-18)7-14-13-11(3)9-17(5-2)16-13/h8-10H,4-7H2,1-3H3,(H,14,16) |
Clave InChI |
WAGSVVRDCAIITP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)CNC2=NN(C=C2C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B11730221.png)



![7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one](/img/structure/B11730237.png)
![2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B11730249.png)
![(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate](/img/structure/B11730261.png)
![(3-methoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730266.png)


![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11730280.png)
![3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11730292.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730293.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730294.png)
